molecular formula C7H6N4 B13820856 6H-Pyrimido[4,5-b][1,4]diazepine CAS No. 3104-95-8

6H-Pyrimido[4,5-b][1,4]diazepine

Cat. No.: B13820856
CAS No.: 3104-95-8
M. Wt: 146.15 g/mol
InChI Key: YYQKVKPYNDUODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Pyrimido[4,5-b][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyrimidine and diazepine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrimido[4,5-b][1,4]diazepine typically involves a multi-step process. One common method starts with the acylation of 6-amino-5-(aminomethyl)pyrimidines using haloacyl halides, followed by cyclization to form the diazepine ring . Another approach involves the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrimido[4,5-b][1,4]diazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include haloacyl halides for acylation, bases like potassium carbonate for cyclization, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation followed by cyclization typically yields the diazepine ring system, while substitution reactions can introduce various functional groups onto the core structure .

Mechanism of Action

The mechanism of action of 6H-Pyrimido[4,5-b][1,4]diazepine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of Aurora A/B kinases and KDR, leading to the disruption of cancer cell proliferation and induction of apoptosis . The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-Pyrimido[4,5-b][1,4]diazepine stands out due to its unique combination of pyrimidine and diazepine rings, which confer distinct electronic and steric properties. These properties enhance its ability to interact with various biological targets, making it a versatile scaffold for drug development .

Properties

CAS No.

3104-95-8

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

6H-pyrimido[4,5-b][1,4]diazepine

InChI

InChI=1S/C7H6N4/c1-2-9-6-4-8-5-11-7(6)10-3-1/h1,3-5H,2H2

InChI Key

YYQKVKPYNDUODF-UHFFFAOYSA-N

Canonical SMILES

C1C=CN=C2C(=N1)C=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.